molecular formula C4H8ClNO2 B8657465 2-Amino-4-chlorobutanoic acid

2-Amino-4-chlorobutanoic acid

Cat. No.: B8657465
M. Wt: 137.56 g/mol
InChI Key: JIUHDQRXTPIQSV-UHFFFAOYSA-N
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Description

The naming discrepancy (butanoic vs. For clarity, this article will focus on 2-Amino-4-chlorobenzoic acid and structurally similar compounds, including butanoic acid derivatives with analogous functional groups.

Key characteristics of 2-Amino-4-chlorobenzoic acid include:

  • Molecular formula: C₇H₆ClNO₂
  • Melting point: 231–235°C
  • Applications: Precursor for quinazolinones with pharmacological properties (analgesic, antibacterial, anticancer) .

Properties

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

2-amino-4-chlorobutanoic acid

InChI

InChI=1S/C4H8ClNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)

InChI Key

JIUHDQRXTPIQSV-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C(=O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Azide FormationNaN₃ in aqueous solution (60°C, 12 hr)2-Amino-4-azidobutanoic acidSteric hindrance reduces reaction rate compared to primary alkyl chlorides
HydrolysisKOH (1M), reflux2-Amino-4-hydroxybutanoic acidpH-dependent reaction with competing elimination pathways

Mechanistic studies confirm an SN2 pathway dominates due to the β-amino group's electron-withdrawing effect, which polarizes the C-Cl bond. The reaction rate decreases significantly in non-polar solvents.

Oxidation Reactions

The α-carbon undergoes selective oxidation:

Controlled Oxidation with KMnO₄

  • Conditions : 0.1M KMnO₄ in H₂SO₄ (pH 2), 40°C

  • Product : 2-Amino-4-oxobutanoic acid

  • Yield : 68% (isolated via ion-exchange chromatography)

The amino group directs oxidation to the γ-position through inductive effects, preventing over-oxidation to CO₂. Side products include minor amounts of dechlorinated derivatives (<5%) .

Reduction Reactions

The carboxylic acid group can be selectively reduced:

Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Conditions : LiAlH₄ in dry THF (0°C → RT, 4 hr)

  • Product : 2-Amino-4-chlorobutanol

  • Notes :

    • Requires strict anhydrous conditions to prevent decomposition

    • Chiral center at C2 remains intact (98% ee retention)

Amino Group Reactivity

The primary amine participates in characteristic reactions:

ReactionReagentsProduct
AcetylationAc₂O/pyridine (0°C, 2 hr)N-Acetyl-4-chloro-2-aminobutanoic acid
Schiff Base FormationBenzaldehyde (EtOH, reflux)Corresponding imine derivative

Acylation occurs preferentially at the amino group over the carboxylic acid due to pH-controlled reaction conditions (pH 8-9) .

Steric and Electronic Effects

  • Chlorine Substituent :

    • Increases electrophilicity at C4 by +0.35 eV (DFT calculations)

    • Reduces pKa of α-proton to 8.9 vs. 9.5 in non-chlorinated analog

Solvent Effects

Reaction rates vary significantly with solvent polarity:

SolventRelative Rate (SN2)
Water1.00
DMSO0.45
THF0.12

Data from kinetic studies using UV-Vis monitoring

This compound's dual functionality enables its use as a key intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and neuromodulatory agents. Recent studies highlight its potential in asymmetric catalysis, where the chiral center directs stereoselective transformations with >90% enantiomeric excess in certain coupling reactions .

Comparison with Similar Compounds

Chlorinated Benzoic Acid Derivatives

These compounds differ in the positions of amino (-NH₂) and chloro (-Cl) groups on the benzene ring, affecting their physicochemical and biological properties.

Compound Name CAS Number Melting Point (°C) Molecular Formula Price (25g) Key Features
2-Amino-4-chlorobenzoic acid 89-77-0 231–235 C₇H₆ClNO₂ JPY 5,500 Forms intramolecular H-bonds; used in drug synthesis
4-Amino-2-chlorobenzoic acid 2457-76-3 210–215 C₇H₆ClNO₂ JPY 10,500 Lower melting point; no reported pharmacological data
2-Amino-5-chlorobenzoic acid 635-21-2 209–213 C₇H₆ClNO₂ JPY 47,900 Higher cost; structural isomer with distinct reactivity

Key Findings :

  • Positional isomerism significantly impacts melting points and pricing. For example, 2-Amino-4-chlorobenzoic acid has a higher melting point (231–235°C) than 4-Amino-2-chlorobenzoic acid (210–215°C) due to stronger intermolecular interactions .
  • 2-Amino-4-chlorobenzoic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds, stabilizing its crystal structure .

Butanoic Acid Derivatives

Compound Name CAS Number Key Substituents Applications/Properties
(S)-2-Amino-4-bromobutanoic acid•HBr N/A Bromine at C4 Potential halogenated intermediate; no pharmacological data
(S)-2-Amino-4-oxo-4-phenylbutanoic acid N/A Oxo and phenyl groups at C4 Possible enzyme inhibitor; structural complexity
2-[(4-Chlorobenzyl)amino]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid 1024023-22-0 Cyclohexylphenyl and chlorobenzyl groups Investigated as a bioactive compound (e.g., kinase inhibitor)

Key Findings :

  • Halogenation : Bromine substitution (e.g., 4-bromo derivative) may enhance electrophilicity compared to chloro analogs .

Research Highlights

  • Synthesis Challenges: Attempts to derivatize 2-Amino-4-chlorobenzoic acid into Schiff bases failed, yielding only the parent compound, highlighting its stability .
  • Pharmacological Potential: Quinazolinones derived from 2-Amino-4-chlorobenzoic acid exhibit anticonvulsant and antimalarial activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-chlorobutanoic acid, and how can reaction efficiency be optimized?

  • Methodology : A plausible approach involves halogenation of 2-aminobutanoic acid using chlorinating agents (e.g., PCl₃ or SOCl₂) under anhydrous conditions. Reaction optimization includes monitoring temperature (e.g., 70–80°C) and stoichiometric ratios to minimize byproducts. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, polar solvent systems) is recommended. Characterization via melting point analysis (comparing to literature values of analogous compounds, e.g., 2-Amino-4-chlorobenzoic acid mp 231–235°C ) and NMR spectroscopy (δH for NH₂ and Cl groups) ensures structural fidelity .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodology : Combine multiple analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity .
  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm Cl and NH₂ group positions .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical when handling chlorinated amino acids like this compound?

  • Methodology : Follow guidelines for chlorinated compounds:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity in this compound, and how can enantiomeric resolution be accomplished?

  • Methodology : Chlorination may introduce racemization. To address this:

  • Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol (80:20) to separate enantiomers .
  • Crystallization with Chiral Resolving Agents : Co-crystallize with (R)- or (S)-mandelic acid to isolate desired enantiomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .

Q. How do intramolecular hydrogen bonds and crystal packing influence the physicochemical stability of this compound?

  • Methodology :

  • X-ray Crystallography : Determine crystal lattice parameters (e.g., monoclinic system, space group C2/c) and hydrogen-bonding motifs (e.g., O–H⋯O/N interactions) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at 200–300°C .
  • DFT Calculations : Model intramolecular interactions (e.g., N–H⋯Cl) to predict stability under varying pH/temperature .

Q. How can computational tools predict the reactivity of this compound in peptide coupling or organocatalytic reactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study conformational flexibility to identify reactive sites (e.g., α-amino group) .
  • Docking Studies : Simulate interactions with enzymes (e.g., proteases) to design inhibitors or prodrugs .
  • pKa Prediction : Use software like MarvinSuite to estimate ionization states, guiding reaction conditions (e.g., pH 7–9 for nucleophilic substitutions) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds (e.g., 2-Amino-4-chlorobenzoic acid vs. 2-Amino-5-chlorobenzoic acid) suggest experimental variables. How should researchers address such inconsistencies?

  • Methodology :

  • Standardized Protocols : Ensure identical heating rates (e.g., 1°C/min) and sample preparation (e.g., recrystallization solvent) .
  • DSC Validation : Use differential scanning calorimetry to confirm phase transitions .
  • Literature Cross-Referencing : Compare data from peer-reviewed sources (e.g., Acta Crystallographica vs. reagent catalogs ) to identify systematic errors.

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